Agathadiol diacetate
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Overview
Description
Agathadiol diacetate is a natural product isolated from the plant Agathosma betulina. It is a diterpenoid compound with the molecular formula C24H38O4 and a molecular weight of 390.6 g/mol . This compound is primarily used in research related to life sciences and has shown bioactive properties .
Preparation Methods
Agathadiol diacetate can be synthesized through various methods. One common approach involves the isolation of agathadiol from natural sources such as the barks of Pinus yunnanensis. The isolated agathadiol is then subjected to acetylation reactions to form this compound. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled conditions. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Chemical Reactions Analysis
Agathadiol diacetate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles to replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and acetone . Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
Agathadiol diacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material for high-performance liquid chromatography (HPLC) standards.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of agathadiol diacetate involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating various biochemical pathways and cellular processes. The exact molecular targets and pathways involved are subjects of current research.
Comparison with Similar Compounds
Agathadiol diacetate can be compared with other similar diterpenoid compounds, such as:
Ethynodiol diacetate: A synthetic progestational hormone used in oral contraceptives.
Triamcinolone diacetate: A corticosteroid used to treat inflammatory conditions.
Compared to these compounds, this compound is unique due to its natural origin and specific bioactive properties. Its applications in research and potential therapeutic uses set it apart from other similar compounds.
Properties
IUPAC Name |
[(E)-5-[(1S,4aR,5S,8aR)-5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-17(12-15-27-19(3)25)8-10-21-18(2)9-11-22-23(5,16-28-20(4)26)13-7-14-24(21,22)6/h12,21-22H,2,7-11,13-16H2,1,3-6H3/b17-12+/t21-,22-,23+,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHXIQMBWNFUCB-AOYOYUNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2(C)COC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)COC(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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